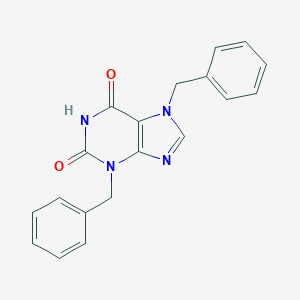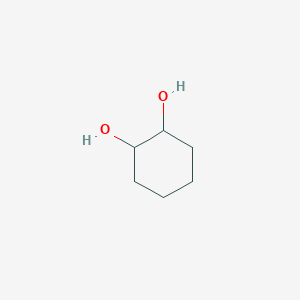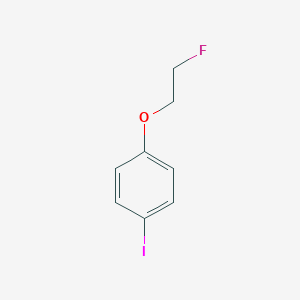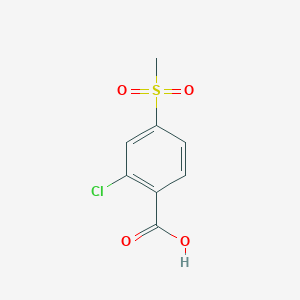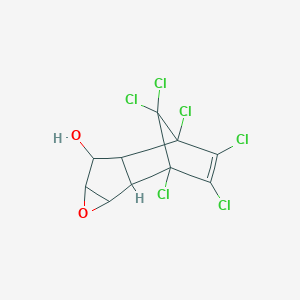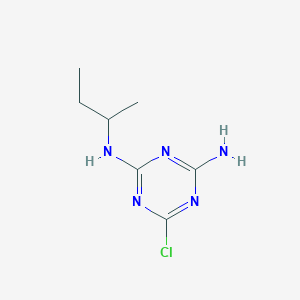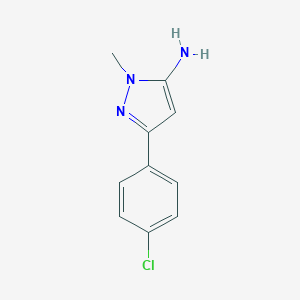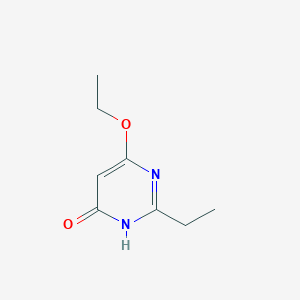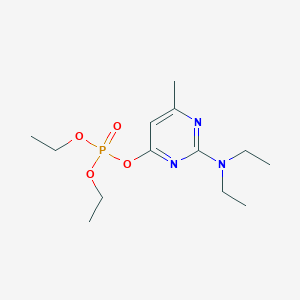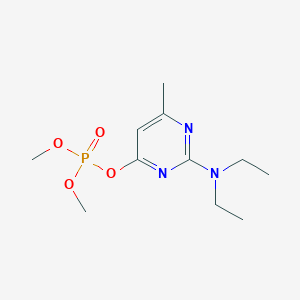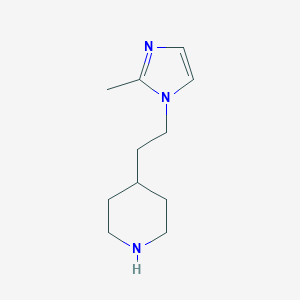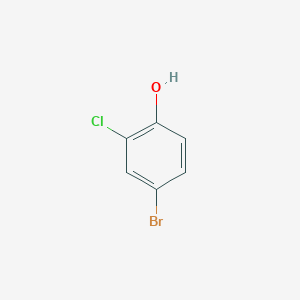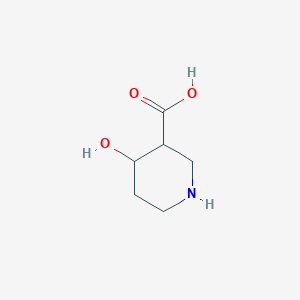![molecular formula C12H13NOS B165087 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one CAS No. 127740-02-7](/img/structure/B165087.png)
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, also known as PI3K inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in the regulation of cell growth, survival, and metabolism. PI3K inhibitors have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors work by blocking the activity of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, which is a key enzyme in the 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Effets Biochimiques Et Physiologiques
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been shown to have a wide range of biochemical and physiological effects. They can inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor regression. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can modulate immune cell function, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have several advantages for laboratory experiments. They are small molecules that can be easily synthesized and purified, making them readily available for use in experiments. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied and characterized, making them well-suited for use in a wide range of experiments. However, there are also limitations to the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in laboratory experiments. They can have off-target effects, leading to unintended consequences. Additionally, their potency and selectivity can vary depending on the specific inhibitor used, making it important to carefully select the appropriate inhibitor for each experiment.
Orientations Futures
There are several future directions for the study of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors. One area of research is the development of more potent and selective inhibitors that can be used in clinical settings. Additionally, there is ongoing research into the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in combination with other drugs, such as chemotherapy and immunotherapy, to enhance their therapeutic effects. Another area of research is the investigation of the role of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for further research into the mechanisms of action of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one involves several steps, including the reaction of 4-bromo-2-isopropylphenol with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied for their potential therapeutic applications in cancer, inflammation, and autoimmune diseases. They have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been investigated as potential treatments for autoimmune diseases, such as lupus and type 1 diabetes.
Propriétés
Numéro CAS |
127740-02-7 |
|---|---|
Nom du produit |
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
4-(4-propan-2-ylphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H13NOS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(14)13-11/h3-8H,1-2H3,(H,13,14) |
Clé InChI |
IFEDJZYBRHHTDR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
Synonymes |
4-[4-(1-METHYLETHYL)PHENYL]-2(3H)-THIAZOLONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



